molecular formula C12H4Cl4I2 B14677500 4,4'-Diiodo-2,2',5,5'-tetrachlorobiphenyl CAS No. 36649-77-1

4,4'-Diiodo-2,2',5,5'-tetrachlorobiphenyl

Cat. No.: B14677500
CAS No.: 36649-77-1
M. Wt: 543.8 g/mol
InChI Key: PZUXVIRGHJFYQS-UHFFFAOYSA-N
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Description

4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl is a halogenated biphenyl compound characterized by the presence of two iodine atoms and four chlorine atoms attached to a biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 2,2’,5,5’-tetrachlorobiphenyl using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination at the 4,4’-positions.

Industrial Production Methods

Industrial production of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to changes in the halogenation pattern or the formation of biphenyl derivatives with altered electronic properties.

Scientific Research Applications

4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl has several scientific research applications, including:

    Environmental Studies: Used as a model compound to study the environmental fate and transport of halogenated biphenyls.

    Toxicology: Investigated for its potential toxic effects on biological systems, including endocrine disruption and bioaccumulation.

    Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.

    Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying PCBs in environmental samples.

Mechanism of Action

The mechanism of action of 4,4’-Diiodo-2,2’,5,5’-tetrachlorobiphenyl involves its interaction with biological molecules and pathways. It can bind to and activate or inhibit various enzymes and receptors, leading to changes in cellular processes. For example, it may disrupt endocrine signaling by mimicking or blocking hormone action, leading to altered gene expression and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.

  • **2,2’,5,5’-Tetrachlor

Properties

CAS No.

36649-77-1

Molecular Formula

C12H4Cl4I2

Molecular Weight

543.8 g/mol

IUPAC Name

1,4-dichloro-2-(2,5-dichloro-4-iodophenyl)-5-iodobenzene

InChI

InChI=1S/C12H4Cl4I2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H

InChI Key

PZUXVIRGHJFYQS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)C2=CC(=C(C=C2Cl)I)Cl

Origin of Product

United States

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